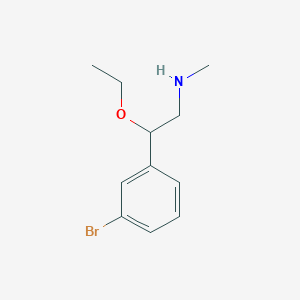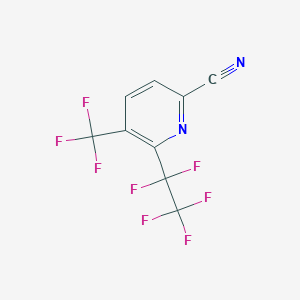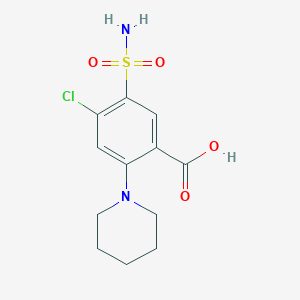
2-amino-N,N-dicyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N,N-dicyclohexylacetamide is a chemical compound with the molecular formula C14H26N2O It is characterized by the presence of an amino group attached to an acetamide backbone, with two cyclohexyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dicyclohexylacetamide typically involves the reaction of dicyclohexylamine with a suitable acylating agent. One common method is the reaction of dicyclohexylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N,N-dicyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
2-amino-N,N-dicyclohexylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-amino-N,N-dicyclohexylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl groups provide hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of cyclohexyl groups.
2-amino-N,N-diethylacetamide: Contains diethyl groups instead of cyclohexyl groups.
2-amino-N,N-diphenylacetamide: Features diphenyl groups instead of cyclohexyl groups.
Uniqueness
2-amino-N,N-dicyclohexylacetamide is unique due to the presence of bulky cyclohexyl groups, which can influence its chemical reactivity and interactions with biological molecules. This makes it distinct from other similar compounds and potentially useful in specific applications where steric effects are important.
Eigenschaften
Molekularformel |
C14H26N2O |
|---|---|
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
2-amino-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C14H26N2O/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11,15H2 |
InChI-Schlüssel |
BZWIYVSBKXFKRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-(2-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120495.png)

![5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12120501.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide](/img/structure/B12120503.png)
![1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B12120504.png)







![7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120563.png)

